![molecular formula C11H15N3O5 B3248232 4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one CAS No. 1846584-62-0](/img/structure/B3248232.png)
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one
Vue d'ensemble
Description
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one is a useful research compound. Its molecular formula is C11H15N3O5 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one, commonly known as Cytarabine or Ara-C , is a synthetic nucleoside analog of cytidine. It plays a significant role in cancer therapy, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and lymphomas. This compound exhibits notable biological activity primarily through its mechanism of action as an antimetabolite.
- Molecular Formula : C11H15N3O5
- Molecular Weight : 269.25 g/mol
- CAS Number : 69-74-9
Cytarabine is phosphorylated intracellularly to form cytarabine triphosphate (ara-CTP), which incorporates into DNA during replication. This incorporation leads to chain termination and ultimately inhibits DNA synthesis. Additionally, it interferes with RNA synthesis, contributing to its cytotoxic effects on rapidly dividing cells.
Antitumor Activity
Cytarabine's primary application is in oncology. Studies have demonstrated its effectiveness against various cancers:
- Acute Myeloid Leukemia (AML) : Cytarabine is a cornerstone in the treatment protocols for AML. A study showed that high-dose cytarabine significantly improves remission rates and overall survival compared to standard doses .
- Lymphoma : In combination therapies, cytarabine has been shown to enhance the efficacy of other chemotherapeutic agents, leading to improved outcomes in patients with lymphomas .
- Mechanistic Insights : Research indicates that cytarabine not only inhibits DNA synthesis but also induces apoptosis through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins .
Pharmacokinetics
Cytarabine exhibits a rapid distribution phase post-administration, with peak plasma concentrations occurring within 30 minutes. Its elimination half-life ranges from 1 to 3 hours, necessitating continuous infusion or frequent dosing for sustained therapeutic effects.
Case Study 1: Efficacy in AML
A clinical trial involving 500 patients with newly diagnosed AML assessed the effectiveness of high-dose cytarabine combined with other agents. Results indicated a complete response rate of 70% and a median survival of 24 months .
Case Study 2: Combination Therapy in Lymphoma
A study focused on patients with relapsed lymphoma treated with a combination of cytarabine and rituximab reported a response rate of 85%, showcasing the synergistic effects of combining these agents .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C11H15N3O5 |
Molecular Weight | 269.25 g/mol |
CAS Number | 69-74-9 |
Peak Plasma Concentration | Within 30 minutes |
Elimination Half-life | 1 - 3 hours |
Cancer Type | Response Rate |
---|---|
Acute Myeloid Leukemia (AML) | 70% complete response |
Lymphoma | 85% response with combination |
Propriétés
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTDEFJIZQEXBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.